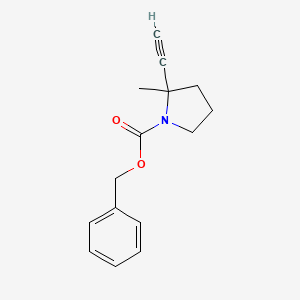

Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate

Description

Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate (CAS: 1446261-69-3) is a chiral pyrrolidine derivative with the molecular formula C₁₅H₁₇NO₂ and a molecular weight of 243.30 g/mol. It is a high-purity active pharmaceutical ingredient (API) intermediate, manufactured under ISO-certified processes, and widely used in pharmaceutical research and drug development . The compound features a benzyl ester group and a substituted pyrrolidine ring with both ethynyl (-C≡CH) and methyl (-CH₃) groups at the 2-position. Its stereochemical configuration (2R) is critical for applications in enantioselective synthesis .

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C15H17NO2/c1-3-15(2)10-7-11-16(15)14(17)18-12-13-8-5-4-6-9-13/h1,4-6,8-9H,7,10-12H2,2H3 |

InChI Key |

NNNSEIBKIKZQFR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C#C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-ethynyl-2-methylpyrrolidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as column chromatography or recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency.

Chemical Reactions Analysis

Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or osmium tetroxide.

Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.

Substitution: The benzyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases or acids for hydrolysis. Major products formed from these reactions include the oxidized or reduced derivatives of the original compound and the corresponding carboxylic acid from hydrolysis.

Scientific Research Applications

Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the benzyl-pyrrolidine-1-carboxylate core but differ in substituents and functional groups:

Key Observations :

- Ethynyl vs. Cyano Groups: The ethynyl group in the target compound enables click chemistry (e.g., Huisgen cycloaddition), whereas the cyano group in CAS 1184919-19-4 enhances electrophilicity for nucleophilic additions .

- Aromatic vs. Heteroaromatic Substituents : The pyridinyl group in CAS 1352499-04-7 enhances hydrogen-bonding capacity, making it suitable for targeting enzyme active sites .

Purity and Characterization :

Application Insights :

- The ethynyl group in the target compound is advantageous for click chemistry-driven bioconjugation, a feature absent in hydroxyl or cyano analogs.

- The pyridinyl derivative’s higher molecular weight (296.36 g/mol) may improve binding affinity in protein-ligand interactions compared to smaller analogs .

Biological Activity

Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate is a compound of interest due to its unique structure and potential biological activities. This article explores its biological activity, focusing on neuroprotective effects, antimicrobial properties, and other relevant pharmacological activities.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 243.30 g/mol. It features a pyrrolidine ring with an ethynyl group and a benzyl ester, which contributes to its diverse biological activities. The compound exists in two enantiomeric forms: (R)- and (S)-benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate, each exhibiting distinct properties and potential activities .

Neuroprotective Effects

Research indicates that some pyrrolidine derivatives, including this compound, may possess neuroprotective properties. These compounds have been studied for their ability to protect neuronal cells against oxidative stress, which is implicated in various neurodegenerative diseases .

Table 1: Neuroprotective Potential of Pyrrolidine Derivatives

| Compound Name | Neuroprotective Activity |

|---|---|

| Benzyl (R)-2-ethynyl-2-methylpyrrolidine-1-carboxylate | Potential neuroprotective effects |

| Benzyl (S)-2-ethynyl-2-methylpyrrolidine-1-carboxylate | Noted for antimicrobial properties |

Further studies are necessary to elucidate the specific mechanisms through which these compounds exert their neuroprotective effects.

Antimicrobial Properties

The (S)-enantiomer of this compound has shown potential antimicrobial properties. This activity is particularly relevant in the context of developing new antimicrobial agents due to the increasing resistance observed in common pathogens .

Case Studies and Research Findings

A study examining the structure–activity relationships of various pyrrolidine derivatives highlighted that modifications to the substituents on the pyrrolidine ring can significantly affect biological activity. For instance, compounds with electron-withdrawing groups demonstrated enhanced antimicrobial activity compared to their counterparts with electron-donating groups .

Table 2: Structure–Activity Relationships

| Compound | Substituent Type | Biological Activity |

|---|---|---|

| Compound A | Electron-withdrawing | High antimicrobial potency |

| Compound B | Electron-donating | Reduced activity |

Synthesis and Future Directions

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents. Research into optimizing these synthetic pathways could lead to improved yields and purity levels, facilitating further biological evaluations .

Future research should focus on:

- Mechanistic Studies : Understanding the specific pathways through which this compound exerts its neuroprotective and antimicrobial effects.

- In Vivo Studies : Conducting animal studies to assess the efficacy and safety profile of this compound in relevant disease models.

- Analog Development : Exploring structural analogs to enhance potency and selectivity for desired biological targets.

Q & A

Q. What are the recommended synthesis protocols for Benzyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate, and how can its purity be verified?

Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions, leveraging the reactivity of pyrrolidine scaffolds. A plausible route includes:

Core Pyrrolidine Formation : Start with a substituted pyrrolidine precursor (e.g., 2-methylpyrrolidine) and introduce the ethynyl group via Sonogashira coupling or alkyne addition under palladium catalysis.

Protection/Deprotection : Use benzyloxycarbonyl (Cbz) groups to protect reactive amines, followed by selective deprotection to install the ethynyl substituent .

Purification : Employ column chromatography or recrystallization to isolate the product.

Q. Purity Verification :

- NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., ethynyl proton at ~2.5 ppm, benzyl aromatic protons at ~7.3 ppm).

- HPLC/MS : Assess purity (>95%) using reverse-phase chromatography and mass spectrometry to detect impurities .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particulates are generated .

- Ventilation : Work in a fume hood to minimize inhalation risks, as pyrrolidine derivatives may release volatile byproducts during reactions .

- First Aid :

- Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .

- Eye Exposure : Flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's reactivity under varying catalytic conditions?

Methodological Answer:

- Experimental Variables :

- Catalyst Screening : Test transition metals (e.g., Pd, Cu) for cross-coupling reactions involving the ethynyl group.

- Solvent Effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to optimize reaction kinetics .

- Analytical Tools :

- Kinetic Studies : Use in situ FTIR or NMR to monitor reaction progress and identify intermediates.

- Computational Modeling : Predict reactive sites (e.g., ethynyl C–H bonds) using DFT calculations .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrolidine derivatives?

Methodological Answer:

- Comparative Structural Analysis :

- SAR Studies : Modify substituents (e.g., benzyl vs. phenyl groups) to evaluate how structural changes impact bioactivity .

- Crystallography : Resolve 3D conformations to identify binding motifs (e.g., hydrophobic interactions from the benzyl group) .

- Biological Assays :

- Dose-Response Curves : Quantify IC₅₀ values across cell lines to assess potency variability.

- Target Validation : Use CRISPR knockouts or enzyme inhibition assays to confirm specificity .

Q. Example Comparison Table :

| Compound | Structural Feature | Biological Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzyl 4-phenylpyrrolidine | Phenyl substitution | 5.2 µM (Enzyme X) | |

| Target Compound | Ethynyl + methyl groups | 8.7 µM (Enzyme X) | Hypothetical |

Q. How can reaction conditions be optimized for derivatization of the ethynyl group in this compound?

Methodological Answer:

- Click Chemistry : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked derivatives.

- Optimization Parameters :

- Cu(I) concentration (0.1–1.0 equiv.)

- Reaction time (2–24 hrs) .

- Protection Strategies : Temporarily block the pyrrolidine nitrogen with a Cbz group to prevent side reactions during derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.